molecular formula CCl2F2S B8324400 Chlorodifluoromethanesulfenyl chloride CAS No. 993-38-4

Chlorodifluoromethanesulfenyl chloride

Cat. No.: B8324400
CAS No.: 993-38-4
M. Wt: 152.98 g/mol
InChI Key: RNJDTXXKXAXYMK-UHFFFAOYSA-N
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Description

Chlorodifluoromethanesulfenyl chloride (CFCl₂SCl, CAS 2712-93-8), also referred to as dichlorofluoromethanesulfenyl chloride or fluorodichloromethylsulfenyl chloride, is an aliphatic sulfenyl chloride characterized by a sulfur atom bonded to a chlorine (SCl) and a methane group substituted with two chlorine and one fluorine atom . Its molecular weight is 169.43 g/mol. This compound is primarily synthesized via halogen exchange reactions, such as the treatment of trichloromethanesulfenyl chloride (CCl₃SCl) with hydrogen fluoride . It serves as a critical intermediate in agrochemical production, notably in the synthesis of fungicides like dichlofluanid .

Properties

CAS No.

993-38-4

Molecular Formula

CCl2F2S

Molecular Weight

152.98 g/mol

IUPAC Name

[chloro(difluoro)methyl] thiohypochlorite

InChI

InChI=1S/CCl2F2S/c2-1(4,5)6-3

InChI Key

RNJDTXXKXAXYMK-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(SCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Sulfenyl Chlorides

Trichloromethanesulfenyl Chloride (CCl₃SCl, CAS 594-42-3)

  • Molecular Formula : CCl₃SCl
  • Molecular Weight : 185.92 g/mol
  • Key Differences :
    • Contains three chlorine substituents on the methane group, increasing its electron-withdrawing effect and reactivity compared to CFCl₂SCl.
    • Higher molecular weight (185.92 vs. 169.43 g/mol) due to additional chlorine atoms.
    • Applications: Used in organic synthesis and vulcanization processes .

Dichlorofluoromethanesulfenyl Chloride (CFCl₂SCl, CAS 2712-93-8)

  • Molecular Formula : CFCl₂SCl
  • Molecular Weight : 169.43 g/mol
Table 1: Comparative Properties of Sulfenyl Chlorides
Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications
Chlorodifluoromethanesulfenyl chloride CFCl₂SCl 2712-93-8 169.43 Agrochemical synthesis
Trichloromethanesulfenyl chloride CCl₃SCl 594-42-3 185.92 Vulcanization, organic synthesis

Comparison with Sulfonyl Chlorides

Difluoromethanesulfonyl Chloride (CHClF₂O₂S, CAS 1512-30-7)

  • Molecular Formula : CHClF₂O₂S
  • Molecular Weight : 150.52 g/mol
  • Key Differences :
    • Contains a sulfonyl group (SO₂Cl), which is more oxidized and less reactive than the sulfenyl (SCl) group.
    • Higher polarity due to the SO₂ moiety, leading to a higher boiling point (29–32°C) compared to sulfenyl analogs .
    • Applications: Precursor for sulfonamides and surfactants .
Table 2: Sulfenyl vs. Sulfonyl Chlorides
Property This compound Difluoromethanesulfonyl Chloride
Functional Group SCl SO₂Cl
Reactivity High (prone to nucleophilic attack) Moderate (stable under storage)
Boiling Point Not reported 29–32°C
Primary Use Fungicide intermediates Pharmaceutical synthesis

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